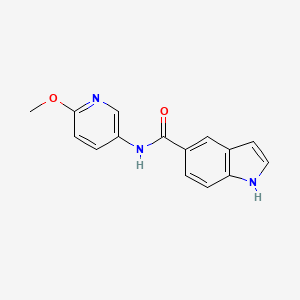

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide

Description

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide |

InChI |

InChI=1S/C15H13N3O2/c1-20-14-5-3-12(9-17-14)18-15(19)11-2-4-13-10(8-11)6-7-16-13/h2-9,16H,1H3,(H,18,19) |

InChI Key |

ZWHQSHRYBHAFKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 6-methoxypyridin-3-amine and 1H-indole-5-carboxylic acid.

Coupling Reaction: The two starting materials are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxylic acid, while reduction may produce this compound alcohol.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine (3) : Replaces the indole core with a thiazole ring and incorporates a pyridine substituent at the 4-position. Protonation occurs at the pyridine nitrogen, influencing hydrogen-bonding patterns in its crystal structure .

- N-(1-Phenylpropyl)-1H-Indole-5-Carboxamide (SR2067 precursor) : Shares the indole-5-carboxamide core but substitutes the 6-methoxypyridine group with a phenylpropylamine, altering its receptor-binding profile .

- N-(6-Methoxypyridin-3-yl)-5-{5-[(piperidin-1-yl)methyl]pyridin-3-yl}-1H-Indazole-3-Carboxamide : Replaces indole with indazole and introduces a piperidine-methylpyridine group, enhancing Wnt pathway inhibitory activity .

Substitution Patterns

Target Compound

- PPARγ Modulation: Indole-5-carboxamides like SR2067 bind PPARγ-LBD (ligand-binding domain) with EC50 values in the nanomolar range .

- Kinase Inhibition : Pyrrolopyridine analogs (e.g., DprE1-IN-1) target bacterial decaprenylphosphoryl-β-D-ribose oxidase (DprE1), critical for tuberculosis therapy .

Key Analogues

Physicochemical and Crystallographic Insights

- Hydrogen-Bonding Patterns :

- In N-(6-methoxypyridin-3-yl)thiazole hydrobromide salts (3 and 4), protonation sites (pyridine vs. methoxypyridine) dictate intermolecular hydrogen bonds, affecting solubility and crystal packing .

- PPARγ agonists (e.g., SR1988) form hydrophobic interactions with helix 3 and hydrogen bonds with Tyr473, critical for activation .

Biological Activity

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an indole core substituted with a carboxamide group at the 5-position and a methoxypyridine moiety at the 6-position. Its molecular formula is with a molecular weight of approximately 281.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | This compound |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, which could be beneficial in treating neurodegenerative disorders .

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the strain .

- Neuroprotection : A study involving SH-SY5Y neuroblastoma cells indicated that derivatives of indole compounds similar to this compound effectively reduced oxidative stress induced by neurotoxic agents, enhancing cell survival rates .

- Anticancer Activity : In tests against various cancer cell lines (e.g., MCF-7, HCT116), the compound showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .

The precise mechanisms through which this compound exerts its biological effects are still being investigated. However, it is believed that the compound interacts with specific proteins or enzymes involved in disease processes. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.

- Receptor Modulation : It might act as a modulator of neurotransmitter receptors, contributing to its neuroprotective effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(5-methylpyridin-3-yl)-1H-indole-6-carboxamide | Different substitution on pyridine and indole rings | |

| N-(6-methoxypyridin-3-yl)-1-methylindole-5-carboxamide | Similar structure but different methyl substitution | |

| N-(6-methoxypyridin-3-yl)-1H-indole | Lacks carboxamide group, affecting biological activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions between activated indole-5-carboxylic acid derivatives and 6-methoxypyridin-3-amine. Key steps include:

- Activation : Use of coupling agents like HATU or EDCI to activate the carboxylic acid moiety.

- Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) under nitrogen to prevent hydrolysis.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity (>95%) .

- Example Reaction Conditions :

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| HATU | Coupling agent | DMF, RT, 12 h | 76-85% |

| 6-Methoxypyridin-3-amine | Nucleophile | 1.5 equiv, DIEA |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm regiochemistry of the methoxy group on pyridine and indole substitution patterns. Key shifts:

- Indole NH proton: δ ~11.8 ppm (DMSO-d6, broad singlet) .

- Methoxy protons: δ ~3.9 ppm (singlet) .

- LCMS/HPLC : Verify molecular ion ([M+H]+) and purity (>98%) using C18 columns with acetonitrile/water gradients.

- X-ray Crystallography : Resolve ambiguities in protonation states (e.g., mono-hydrobromide salts show distinct H-bonding networks) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy repositioning) influence receptor binding affinity?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy Position : The 6-methoxy group on pyridine enhances solubility and modulates π-π stacking with aromatic residues in receptor pockets (e.g., 5-HT7 or P2Y12 targets) .

- Indole Substitution : 5-Carboxamide orientation is critical for H-bond donor/acceptor interactions. Fluorination at the indole 3-position increases metabolic stability but may reduce affinity .

- Case Study :

| Modification | Target Receptor | Binding Affinity (Ki) | Notes |

|---|---|---|---|

| 5-Carboxamide | 5-HT7 | 12 nM | Reference compound |

| 3-Fluoro substitution | 5-HT7 | 45 nM | Reduced affinity |

Q. How can crystallographic data resolve contradictions between computational modeling and experimental observations?

- Crystallographic Validation :

- Protonation States : Mono-hydrobromide salts of related compounds show protonation at either the pyridine nitrogen or adjacent amine, altering H-bond networks. For example, N-(6-methoxypyridin-3-yl) derivatives form 3D H-bonded networks via Br− and water bridges .

- Key Data :

| Parameter | Crystal Structure 3 | Computational Model |

|---|---|---|

| Namine–H⋯Br− distance | 2.89 Å | 3.12 Å (DFT) |

| Owater–H⋯Br− angle | 168° | 155° (MD) |

- Recommendation : Use hybrid QM/MM simulations to refine force fields for dynamic interactions.

Q. What in vivo models are suitable for evaluating pharmacokinetic and therapeutic efficacy?

- Pharmacological Testing :

- Platelet Aggregation Assays : For P2Y12 antagonists, use ADP-induced platelet aggregation in rat models. SAR216471 (a structural analog) showed IC50 = 0.6 nM .

- CNS Penetration : For 5-HT7 agonists, employ stress-induced hyperthermia (SIH) in mice. Compound 7 (AH-494) reversed MK-801-induced cognitive deficits at 1 mg/kg .

- ADMET Profiling :

| Parameter | Value (Compound 7) |

|---|---|

| LogP | 2.8 |

| Plasma Protein Binding | 89% |

| t1/2 (iv, mice) | 2.1 h |

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar carboxamide derivatives?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293 for 5-HT7) or agonist/antagonist mode.

- Solubility Artifacts : Methoxy groups improve aqueous solubility but may reduce membrane permeability.

- Mitigation Strategies :

- Standardize assays with reference agonists (e.g., 5-CT for 5-HT7).

- Use orthogonal techniques (SPR, ITC) to validate binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.